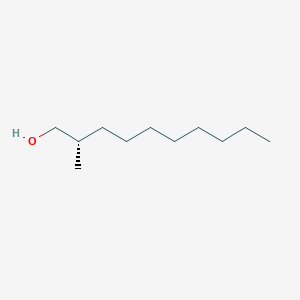

(2S)-2-Methyldecan-1-OL

Description

Significance of Chiral Methyl-Branched Alcohols in Organic Synthesis

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in biological systems, where molecular recognition is highly specific. Chiral methyl-branched alcohols represent a crucial class of building blocks in organic synthesis, primarily because this structural motif is prevalent in a vast array of naturally occurring, biologically active compounds. researchgate.netrsc.org These compounds include insect pheromones, which are vital for interspecies communication and are used in integrated pest management strategies. researchgate.netrsc.orgbeilstein-archives.org The precise stereochemistry of the methyl group and the hydroxyl group is often critical for the biological activity of the target molecule. beilstein-archives.org

The synthesis of these alcohols in high enantiomeric purity is a significant challenge that drives the development of innovative stereoselective reactions and strategies. researchgate.netrsc.org Synthetic chemists employ various methods, including the use of chiral pools (readily available enantiopure starting materials), chiral auxiliaries, and asymmetric catalysis to construct these stereocenters with high fidelity. researchgate.netresearchgate.netdiva-portal.org The ability to selectively synthesize one enantiomer over another is paramount, as different enantiomers can have different, or even adverse, biological effects. Consequently, chiral methyl-branched alcohols are indispensable synthons for accessing complex natural products and pharmaceuticals. researchgate.netchinesechemsoc.org

Role of (2S)-2-Methyldecan-1-OL as a Versatile Chiral Synthon

This compound serves as a valuable chiral synthon, a building block incorporating a key stereocenter that can be elaborated into a more complex target molecule. Its utility has been demonstrated in the synthesis of various natural products. A notable application is in the synthesis of the sex pheromones of the pine sawfly, where (2S)-2-Methyldecan-1-yl lithium was utilized as a key intermediate. researchgate.net

A significant advancement in the preparation of this synthon was the development of a chemoenzymatic method. Researchers have successfully prepared this compound with an enantiomeric excess (ee) greater than 98% through the transesterification of the racemic alcohol with vinyl acetate (B1210297), catalyzed by lipase (B570770) from Pseudomonas fluorescens. researchgate.netmdpi.com This enzymatic resolution provides an efficient route to the enantiomerically pure alcohol. researchgate.net The resulting (S)-enantiomer can then be used in further synthetic steps. For instance, oxidation of the alcohol group in (S)-2-methyldecan-1-ol yields the corresponding and nearly optically pure (S)-2-methyldecanoic acid, another valuable chiral building block. researchgate.net

Table 1: Physicochemical Properties of 2-Methyldecan-1-ol Note: Data for the specific (2S)-enantiomer is limited; properties are for the racemic or non-stereospecific compound unless stated otherwise. Data for related chiral alcohols is included for context.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not specified for enantiomer |

| Optical Rotation [α] | Not specified in results |

| Enantiomeric Excess (ee) Achieved | > 98% (via enzymatic resolution) researchgate.net |

Overview of Contemporary Research Trajectories for this compound

Contemporary research involving this compound and related chiral alcohols continues to focus on several key areas. A primary trajectory is the development of more efficient and sustainable synthetic methodologies. Chemoenzymatic syntheses, such as the lipase-catalyzed resolution to produce enantiopure (R)- and (S)-2-methyldecan-1-ol, represent a significant area of interest due to their high selectivity and environmentally benign reaction conditions. researchgate.netmdpi.comnih.gov Research into different lipases and reaction conditions aims to optimize these processes further. researchgate.net

Another major research direction is the application of these chiral synthons in the total synthesis of complex, biologically active molecules. researchgate.net While early work focused heavily on insect pheromones, the utility of chiral methyl-branched alcohols extends to the synthesis of other natural products and pharmaceutical intermediates. rsc.orgresearchgate.net For example, similar chemoenzymatic strategies have been applied to create chiral intermediates for antiepileptic drugs like Brivaracetam (B1667798), highlighting the broader potential of this synthetic approach for creating valuable chiral building blocks. mdpi.comnih.gov The ongoing search for novel natural products continuously reveals new structures containing the chiral methyl-branched alcohol motif, ensuring that the demand for versatile synthons like this compound and the development of methods to synthesize them will remain an active area of chemical research. rsc.orgresearchgate.net

Table 2: Chemoenzymatic Resolution of (R,S)-2-Methyldecan-1-ol Based on research by Ferraboschi et al. (1992) researchgate.net

| Parameter | Details |

| Enzyme | Pseudomonas fluorescens lipase (PFL) |

| Reaction Type | Transesterification |

| Acyl Donor | Vinyl acetate |

| Solvent | Chloroform |

| Product (Alcohol) | (R)-2-Methyldecan-1-ol |

| Product (Ester) | (S)-2-Methyldecanyl acetate |

| Enantiomeric Excess (ee) | > 98% for both resolved products |

| Subsequent Transformation | Oxidation of (S)-2-methyldecan-1-ol to (S)-2-methyldecanoic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79847-79-3 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

(2S)-2-methyldecan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |

InChI Key |

JZEUFFFBEMAJHS-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)CO |

Canonical SMILES |

CCCCCCCCC(C)CO |

Origin of Product |

United States |

Enantioselective Synthesis Methodologies for 2s 2 Methyldecan 1 Ol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical process. mdpi.comcore.ac.uk Enzymes, such as lipases, can operate under mild conditions, minimizing issues like racemization and isomerization that can occur in traditional chemical methods. nih.gov This approach is particularly effective for the kinetic resolution of racemic mixtures.

Other Biocatalytic Pathways for (2S)-2-Methyldecan-1-OL and Related Compounds

Beyond lipase-catalyzed resolutions, other biocatalytic strategies can be employed to synthesize chiral alcohols. nih.govdntb.gov.ua One prominent alternative is the asymmetric reduction of a prochiral ketone. rsc.org An enzyme from the ketoreductase (KRED) or alcohol dehydrogenase (ADH) family could theoretically be used to reduce 2-methyldecanal (B1664147) to this compound. This approach offers the potential for a 100% theoretical yield of the desired enantiomer, avoiding the 50% yield limit inherent in kinetic resolutions. nih.gov The development of such a pathway would depend on identifying or engineering a ketoreductase with high activity and selectivity for the 2-methyldecanal substrate.

Stereochemical Control in Chemoenzymatic Transformations

The stereochemical outcome of lipase-catalyzed resolutions is determined by the three-dimensional structure of the enzyme's active site. The enzyme preferentially binds one enantiomer in an orientation that is productive for catalysis, while the other enantiomer binds less favorably. For the acylation of secondary alcohols, an empirical model known as Kazlauskas' rule can often predict which enantiomer will react faster. mdpi.com This rule is based on the relative sizes of the substituents attached to the chiral center. In the case of 2-methyldecan-1-ol (a primary alcohol with a chiral center at C2), the lipase (B570770) active site differentiates between the two enantiomers, allowing for the selective acylation of the (R)-alcohol. mdpi.com

Asymmetric Synthesis Strategies

Asymmetric synthesis involves the creation of a chiral center from an achiral or prochiral starting material using a chiral influence, such as a chiral catalyst, reagent, or auxiliary. iipseries.orgnumberanalytics.com This approach is distinct from resolution as it aims to directly form one enantiomer preferentially.

One viable asymmetric strategy for producing this compound is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials. iipseries.org For instance, a synthesis could start from a commercially available chiral building block like (S)-2-methyl-1-butanol. The synthesis would involve extending the carbon chain of this starting material while preserving the stereochemistry of the existing chiral center. A potential synthetic route could involve converting (S)-2-methyl-1-butanol into a suitable electrophile (e.g., a tosylate or iodide) and coupling it with an appropriate organometallic nucleophile (e.g., a Grignard or Gilman reagent) to construct the decane (B31447) backbone. This strategy directly leads to the desired enantiomer without the need for a resolution step. lookchem.com

Another powerful method is the use of chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam. numberanalytics.comresearchgate.net In this strategy, an achiral substrate is temporarily attached to the chiral auxiliary. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction, such as an alkylation. After the new chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

Chiral Pool Synthesis Utilizing Natural Chiral Precursors

Chiral pool synthesis leverages abundant, naturally occurring enantiopure compounds as starting materials to impart chirality to the target molecule. wikipedia.orgnumberanalytics.com This strategy is efficient as it uses a pre-existing stereocenter, often preserving it throughout the reaction sequence. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of methyl-branched alcohols like this compound, several natural precursors have been effectively utilized. A notable example involves starting from (R)-(+)-pulegone, a naturally occurring terpene. This approach has been used to prepare the C12 block, (S)-1-bromo-2-methylundecane, a key intermediate that can be further elaborated to the target alcohol. researchgate.net Similarly, byproducts from the steroid industry, such as steroidal sapogenins from Dioscorea zingiberensis, can be degraded to yield chiral fragments like methyl (R)-5-bromo-4-methylpentanoate, which serve as valuable starting points in a chiral pool strategy. researchgate.net Another widely used chiral precursor is the Roche ester, methyl (2R)-3-hydroxy-2-methylpropionate, which can be extended through various coupling reactions to build the long carbon chain required for this compound. researchgate.netnih.gov

Enzymes can also be used to generate chiral precursors. For instance, baker's yeast reduction of specific α,β-unsaturated aldehydes can produce (S)-2-methyl-3-(2-thienyl)-1-propanols with high enantiomeric excess (98% ee). diva-portal.org The thiophene (B33073) ring in this intermediate acts as a masked alkyl chain, which can be later converted to the required decanyl structure. diva-portal.org

Table 1: Examples of Natural Precursors in Chiral Pool Synthesis

| Natural Precursor | Type | Resulting Chiral Intermediate | Reference(s) |

|---|---|---|---|

| (R)-(+)-Pulegone | Terpene | (S)-1-Bromo-2-methylundecane | researchgate.net |

| Diosgenin byproduct | Steroid Sapogenin | Methyl (R)-5-bromo-4-methylpentanoate | researchgate.net |

| Methyl (2R)-3-hydroxy-2-methylpropionate | Hydroxy Ester (Roche Ester) | Acyclic 1,5-dimethylalkane building blocks | researchgate.netnih.gov |

| (S)-tryptophanol | Amino Acid | Enantiopure indolo[2,3-a]quinolizidines | mdpi.com |

Asymmetric Induction with Chiral Auxiliaries

Asymmetric induction involves the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. york.ac.uk This method is highly effective for establishing stereocenters, such as the methyl-branched carbon in this compound. wikipedia.org

A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net For instance, a hexanoyl group can be attached to an (S)-4-benzyloxazolidin-2-one auxiliary. researchgate.net The chiral auxiliary then directs the subsequent methylation step, leading to the formation of the (R)-configuration at the C2 position with high stereoselectivity. Reductive cleavage of the auxiliary with a reagent like lithium aluminum hydride (LiAH4) yields the desired chiral alcohol, such as (R)-2-methylundec-10-en-1-ol, in high yield (88%) and enantiomeric excess (99% ee). mdpi.com This intermediate can then be converted to this compound through saturation of the double bond.

Other effective chiral auxiliaries include pseudoephedrine and pseudoephenamine amides and tert-butanesulfinamide imines. wikipedia.orgnih.gov These auxiliaries are particularly useful in alkylation reactions to create chiral centers, including quaternary ones, with a high degree of stereocontrol. nih.gov Camphorsultam is another classic auxiliary used for stereoselective Michael additions and to construct chiral rings. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature | Reference(s) |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity in forming C-C bonds | wikipedia.orgresearchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Excellent stereocontrol, crystalline derivatives | wikipedia.orgnih.gov |

| Camphorsultam (Oppolzer's Sultam) | Michael Additions, Cycloadditions | Superior selectivity in certain reactions | wikipedia.org |

Development of Novel Stereoselective Reaction Pathways

Modern organic synthesis has focused on developing highly efficient and selective reactions to construct complex chiral molecules from simpler, achiral starting materials. These pathways often involve asymmetric catalysis or multi-step convergent strategies.

Building the carbon backbone with a stereodefined methyl branch is a critical challenge. Several carbon-carbon bond-forming reactions have been adapted for this purpose. The Julia-Kocienski olefination is a powerful method for linking two molecular fragments, such as a chiral BT-sulfone and a chiral aldehyde, to construct the carbon chain of pheromones. researchgate.netresearchgate.netmdpi.com This has been used in convergent syntheses of complex methyl-branched molecules. researchgate.netresearchgate.net

Another common strategy involves the coupling of organometallic reagents. For example, the lithium salt of a chiral building block, (2S)-2-methyldecan-1-yl lithium, can be reacted with other chiral fragments, like (3S,4S)-3,4-dimethyl-γ-butyrolactone, to assemble more complex pheromone structures. researchgate.netlookchem.com Similarly, Grignard reagents are frequently coupled with chiral tosylates or bromides in the presence of catalysts like lithium tetrachlorocuprate(II) (Li2CuCl4) to extend the carbon chain while retaining the stereochemical integrity of the chiral center. researchgate.netmdpi.com

Asymmetric reduction of a prochiral carbonyl group is a direct and effective method for creating a chiral alcohol. ias.ac.innih.gov This can be achieved using chiral reducing agents or through biocatalysis.

Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a well-established method for the stereoselective reduction of ketones to alcohols. umich.edu For example, a ketone can be reduced with (R)-CBS to afford the corresponding (S)-alcohol as the sole product. umich.edu

Chemoenzymatic methods offer an environmentally friendly alternative. Lipases, such as Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic alcohols. diva-portal.orgresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For example, racemic 2-methyldecan-1-ol can be resolved via transesterification with vinyl acetate (B1210297) in the presence of PFL to yield (S)-2-methyldecan-1-ol with an enantiomeric excess greater than 98%. researchgate.netmdpi.com Similarly, baker's yeast can be used for the enantioselective reduction of α,β-unsaturated aldehydes, providing chiral 2-methyl-1-propanol (B41256) derivatives with high enantiomeric purity (98% ee). diva-portal.orgrsc.org

Table 3: Comparison of Asymmetric Reduction/Resolution Methods

| Method | Reagent/Catalyst | Substrate Type | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|

| CBS Reduction | (R)- or (S)-Oxazaborolidine | Ketones | High enantioselectivity (often >95% ee) | umich.edu |

| Lipase-Catalyzed Resolution | Pseudomonas fluorescens lipase | Racemic Alcohols | High enantiomeric excess (>98% ee) | researchgate.netmdpi.comcore.ac.uk |

The synthesis of pine sawfly pheromones often employs a convergent strategy where the target molecule is broken down into key synthons. researchgate.netdiva-portal.org For instance, the synthesis of (2S,3S,7S)-3,7-dimethylpentadecan-2-ol involves the reaction of (2S)-2-methyldecan-1-yl lithium (a C11 fragment) with a chiral lactone (a C6 fragment). researchgate.netlookchem.com The required (2S)-2-methyldecan-1-yl lithium is itself prepared via an asymmetric synthesis, highlighting the integration of different stereoselective methods within a single convergent route. researchgate.netlookchem.com Another example is the Julia-Kocienski olefination, which connects a chiral sulfone fragment with a chiral aldehyde fragment in the final steps to produce complex pheromones. researchgate.netmdpi.com This modular approach allows for the flexible synthesis of various stereoisomers by simply choosing the appropriate enantiomer of each fragment. researchgate.net

Applications of 2s 2 Methyldecan 1 Ol As a Chiral Building Block

Intermediate in the Synthesis of Chiral Natural Products

Nature often produces molecules with a high degree of stereospecificity, where only one of a number of possible stereoisomers is biologically active. (2S)-2-Methyldecan-1-ol is a key component in the laboratory synthesis of some of these natural products. beilstein-journals.org

Many insects use chemical signals called pheromones to communicate. These are often hydrocarbons with one or more methyl branches. sioc-journal.cn The specific stereochemistry of these branches is often crucial for biological activity. This compound provides a pre-made chiral center that can be incorporated into the synthesis of these complex pheromones. diva-portal.orgwiley.com

An example of the use of this compound is in the synthesis of specific isomers of insect pheromones like 5-methyldecane. researchgate.netnih.gov The synthesis of such pheromones often involves the coupling of chiral building blocks. For instance, (2S)-2-methyldecan-1-yl lithium can be reacted with other chiral molecules to produce the target pheromone with the correct stereochemistry. researchgate.net

| Starting Material | Key Reagent/Reaction | Product | Reference |

|---|---|---|---|

| This compound | Conversion to (2S)-2-methyldecan-1-yl lithium | Intermediate for pheromone synthesis | researchgate.net |

| (2S)-2-methyldecan-1-yl lithium | Reaction with a suitable electrophile | 5-methyldecane isomer | researchgate.net |

The stereochemistry of the final pheromone product is directly determined by the stereochemistry of the starting materials. Using this compound ensures the incorporation of a methyl group with a specific (S) configuration at the 2-position of the decane (B31447) chain. This control over stereochemistry is essential, as different stereoisomers of a pheromone can have drastically different, or even inhibitory, effects on insect behavior. omicsonline.org The synthesis of many insect sex pheromones, which are often methyl-branched hydrocarbons, relies on such chiral building blocks to achieve the required biological activity. sioc-journal.cnrsc.org

Spiroacetals are a class of organic compounds characterized by two rings connected at a single carbon atom. They are found in a number of natural products, including some insect pheromones. rsc.orgresearchgate.net The synthesis of chiral spiroacetals can be achieved using building blocks like this compound, where the chiral center of the alcohol influences the stereochemical outcome of the spirocyclization reaction.

Precursor to Methyl-Branched Insect Pheromones

Chiral Intermediate in Pharmaceutical Synthesis

The principles of stereochemistry are also of paramount importance in the pharmaceutical industry. The therapeutic effect of a drug is often linked to a specific enantiomer, while the other may be inactive or even cause unwanted side effects.

This compound and similar chiral alcohols are used in the synthesis of optically pure precursors for pharmaceuticals. nih.gov A notable example is in the synthesis of intermediates for the antiepileptic drug brivaracetam (B1667798). nih.govresearchgate.net The synthesis of brivaracetam requires the construction of two specific stereocenters. nih.govresearchgate.net Chiral alcohols can be used to introduce one of these stereocenters early in the synthetic sequence, ensuring the final product has the correct absolute configuration required for its therapeutic activity. nih.govgoogle.comchemicalbook.com

| Chiral Building Block | Application | Target Drug Intermediate | Reference |

|---|---|---|---|

| This compound (and related chiral alcohols) | Introduction of a specific stereocenter | Optically pure precursors for Brivaracetam | nih.govresearchgate.net |

Derivatization to Other Chiral Functional Groups (e.g., 2-methyldecanoic acid)

One of the primary applications of this compound as a chiral building block is its conversion into other useful chiral molecules. A straightforward and significant derivatization is its oxidation to the corresponding carboxylic acid, (2S)-2-methyldecanoic acid. researchgate.net

This transformation is valuable because chiral carboxylic acids are important intermediates in organic synthesis. diva-portal.org The oxidation process preserves the stereochemical integrity of the chiral center at the C2 position. Consequently, starting with highly enantiomerically pure this compound allows for the synthesis of (2S)-2-methyldecanoic acid with nearly perfect optical purity. researchgate.net The enantioselectivity of lipases, such as Candida rugosa lipase (B570770) (CRL), towards (S)-2-methyl-substituted carboxylic acids further underscores the importance of these chiral acids in biocatalytic processes. diva-portal.org

Table 1: Oxidation of this compound

| Starting Material | Reagents/Conditions | Product | Enantiomeric Purity | Reference |

|---|

This table summarizes the direct conversion of the chiral alcohol to the corresponding chiral carboxylic acid, a key step in leveraging the stereochemistry of the initial building block.

Development of New Chiral Molecules Incorporating the this compound Moiety

The chiral scaffold of this compound is instrumental in the asymmetric synthesis of complex natural products. A notable example is its use in the synthesis of insect pheromones, which often possess multiple stereocenters that are crucial for their biological activity. researchgate.net

A key strategy involves converting the primary alcohol into a more reactive species, such as an organolithium reagent. (2S)-2-Methyldecan-1-yl lithium can be generated via asymmetric synthesis and then used as a nucleophile in carbon-carbon bond-forming reactions. researchgate.netmolaid.com In one specific application, this chiral organolithium reagent was reacted with another chiral building block, (3S,4S)-3,4-dimethyl-γ-butyrolactone, to construct the carbon skeleton of a pine saw-fly sex pheromone component. researchgate.netmolaid.com This reaction yielded a ketoalcohol intermediate, which was further reduced to furnish (2S,3S,7S)-3,7-dimethylpentadecan-2-ol, a complex alcohol with three defined stereocenters. researchgate.netmolaid.com

This synthetic approach highlights how the single stereocenter of this compound directs the formation of a new, more elaborate chiral molecule, demonstrating its value in convergent synthetic strategies where pre-existing chiral fragments are combined. ethz.ch

Table 2: Synthesis of a Pheromone Component using this compound Derivative

| Chiral Reactant 1 | Chiral Reactant 2 | Key Intermediate | Final Product | Reference |

|---|

This table illustrates the coupling of the chiral moiety derived from this compound with another chiral synthon to produce a complex, stereochemically defined natural product.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Determination of Enantiomeric Excess (ee) and Optical Purity

The synthesis of a specific enantiomer like (2S)-2-Methyldecan-1-OL requires precise methods to quantify its enantiomeric purity, often expressed as enantiomeric excess (ee). This value indicates the degree to which one enantiomer is present in excess of the other in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. csfarmacie.czrsc.org This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.czphenomenex.com The choice of CSP is critical and can range from polysaccharide-based phases to protein-based or macrocyclic glycopeptide phases. phenomenex.comsigmaaldrich.com

For the analysis of chiral alcohols like 2-methyldecan-1-ol, derivatization is sometimes employed to introduce a chromophore, enhancing UV detection and potentially improving chiral recognition by the CSP. heraldopenaccess.us Alternatively, diastereomeric esters can be formed by reacting the alcohol with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), which can then be separated by normal phase HPLC on a silica (B1680970) gel column. mdpi.com The relative peak areas of the separated enantiomers in the chromatogram are used to calculate the enantiomeric excess. researchgate.net

Table 1: Key Aspects of Chiral HPLC for Enantiomeric Excess Determination

| Feature | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | The core of the separation, a stationary phase containing a chiral selector that forms transient diastereomeric complexes with the enantiomers. azom.com | Selection of an appropriate CSP, such as a cyclodextrin-based or polysaccharide-based column, is crucial for resolving the enantiomers of 2-methyldecanol. phenomenex.comsigmaaldrich.com |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition can be optimized to improve separation. sigmaaldrich.com | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) solvents can be used depending on the CSP. phenomenex.com |

| Detection | Typically UV-Vis detection. heraldopenaccess.us Derivatization may be necessary if the analyte lacks a strong chromophore. | This compound itself does not have a strong UV chromophore, so derivatization or use of a universal detector might be required. msu.edu |

| Quantification | The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. researchgate.net | Provides a quantitative measure of the purity of the synthesized this compound. |

Gas chromatography (GC) is another highly effective method for the separation of volatile chiral compounds. azom.com Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP). gcms.cz Cyclodextrin (B1172386) derivatives are commonly used as CSPs in GC for the resolution of a wide variety of chiral compounds, including alcohols. sigmaaldrich.comchromatographyonline.com

The principle of separation in chiral GC is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin selector. azom.com The differing stability of these complexes leads to different retention times for the enantiomers, allowing for their separation and quantification. azom.com For alcohols, derivatization to a more volatile ester or ether can sometimes improve the separation. The high resolution and sensitivity of GC, especially when coupled with a mass spectrometer (GC-MS), make it a powerful tool for determining the enantiomeric excess of compounds like this compound. azom.comsci-hub.se

Table 2: Common Chiral Stationary Phases for GC and Their Applications

| Chiral Stationary Phase (CSP) | Common Derivatives | Typical Applications |

| α-Cyclodextrin | Permethylated | Separation of smaller molecules, including some alcohols and ketones. libretexts.org |

| β-Cyclodextrin | Permethylated, Diacetylated, Dibutyrylated | Broad applicability for a wide range of chiral compounds including alcohols, diols, esters, and lactones. sigmaaldrich.comrsc.org |

| γ-Cyclodextrin | Permethylated | Suitable for the separation of larger molecules. sigmaaldrich.com |

Quantitative Analysis of this compound in Complex Mixtures (research-focused)

The accurate quantification of this compound, particularly within complex biological or environmental matrices, is crucial for research in fields such as chemical ecology and insect behavior. Given that it often acts as a component of insect pheromone blends, determining its precise concentration and enantiomeric purity is essential, as the biological activity can be highly dependent on these factors. rsc.orgnih.gov The presence and ratio of stereoisomers can significantly influence the attraction or inhibition of responses in target species. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is the most prominent and powerful technique for the quantitative analysis of volatile compounds like this compound. libretexts.org This method combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. For quantitative studies, the area under a chromatographic peak is directly proportional to the amount of the analyte injected into the system. libretexts.org To enhance accuracy and correct for variations in injection volume or instrument response, an internal standard (IS) is typically added in a known concentration to both calibration standards and unknown samples. libretexts.orgmdpi.com

A critical challenge in the analysis of this compound is its chiral nature. To quantify the (2S)-enantiomer specifically, enantioselective chromatography is required. This is achieved by using a chiral stationary phase (CSP) in the GC column. phenomenex.comeijppr.com These phases are designed to interact differently with enantiomers, resulting in different retention times and allowing for their separation and individual quantification. Polysaccharide-based CSPs are widely used for their broad applicability and effectiveness in separating a diverse range of chiral molecules. phenomenex.comeijppr.comchiraltech.com

The development of a quantitative method involves a rigorous validation process to ensure its reliability. Key parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govmdpi.com Selectivity ensures that the signal measured is solely from the analyte of interest, without interference from other components in the mixture. Linearity is established by creating a calibration curve from standards of known concentrations, which should yield a high coefficient of determination (R²), typically ≥0.99. mdpi.comnih.gov LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Research findings on insect pheromones often involve the analysis of minute quantities of active compounds from extracts. For instance, studies on various insect species have successfully identified and quantified methyl-branched primary alcohols as pheromone components using GC-MS. rsc.orgnih.gov The propionates of dimethyl-branched primary alcohols have also been identified, highlighting the diversity of these signaling molecules in nature. nih.gov

Below are tables representing typical parameters for a GC-MS method and method validation for the quantitative analysis of a chiral alcohol in a research context.

Table 1: Example GC-MS Parameters for Quantitative Analysis of Chiral Alcohols

This interactive table outlines typical instrument settings for the quantitative analysis of this compound using a chiral column.

| Parameter | Setting | Purpose |

| GC Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | To separate the (2S) and (2R) enantiomers. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Injection Mode | Split (e.g., 10:1 ratio) | Prevents column overloading with concentrated samples. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Optimal flow for separation efficiency. |

| Oven Program | Initial 50°C, ramp to 280°C | Separates compounds based on boiling point and interaction with the stationary phase. nih.gov |

| MS Interface Temp | 280 °C | Prevents condensation of analytes between GC and MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard. |

Table 2: Representative Validation Parameters for a Quantitative Analytical Method

This table presents typical validation data that demonstrates the reliability of a quantitative method for a compound like this compound in a research setting.

| Validation Parameter | Typical Value | Description |

| Linearity (R²) | ≥ 0.999 | Indicates a strong correlation between concentration and instrument response over a defined range. nih.gov |

| Limit of Detection (LOD) | 0.2 - 1.0 µg/kg | The lowest analyte concentration that the analytical process can reliably differentiate from background noise. nih.gov |

| Limit of Quantification (LOQ) | 0.6 - 3.0 µg/kg | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

| Precision (CV%) | < 15% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. mdpi.com |

| Accuracy (Recovery %) | 80 - 110% | Assesses the closeness of the measured value to the true value, often determined by analyzing a spiked sample. cdc.gov |

Future Research Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more environmentally friendly methods for synthesizing chiral compounds like (2S)-2-Methyldecan-1-OL. nih.govlongdom.org Future efforts in this area will likely concentrate on several key strategies to improve efficiency and sustainability.

One promising avenue is the development of catalytic asymmetric reactions that minimize waste and energy consumption. nih.govnih.gov Research is expected to focus on designing highly selective catalysts that can operate under mild conditions, potentially in solvent-free systems or in greener solvents like water or supercritical fluids. nih.govresearchgate.net The goal is to move away from stoichiometric reagents and multi-step processes that generate significant waste, towards more atom-economical approaches. nih.gov

Furthermore, the principles of green chemistry encourage the use of renewable starting materials. longdom.org Future synthetic routes to this compound may explore the use of bio-based feedstocks, aligning with the broader goal of creating a more sustainable chemical industry. researchgate.netmdpi.com The development of one-pot chemoenzymatic processes, which combine chemical and biological catalysts, also represents a promising direction for streamlining synthesis and reducing environmental impact. entrechem.com

Table 1: Key Areas for Sustainable Synthesis of this compound

| Research Area | Focus | Potential Benefits |

|---|---|---|

| Asymmetric Catalysis | Development of highly selective, reusable catalysts. | Reduced waste, lower energy consumption, increased atom economy. |

| Green Solvents | Utilization of water, supercritical fluids, or solvent-free conditions. | Decreased use of toxic organic solvents, simplified purification. researchgate.net |

| Renewable Feedstocks | Sourcing starting materials from biological sources. | Reduced reliance on fossil fuels, improved sustainability. researchgate.netmdpi.com |

Exploration of Novel Biocatalysts and Engineered Enzymes for Enantioselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. bohrium.comnih.gov Future research on the enantioselective production of this compound will heavily involve the discovery and engineering of novel enzymes. bohrium.comucl.ac.uk

Lipases are a class of enzymes that have shown significant promise in the kinetic resolution of racemic mixtures to produce chiral alcohols. nih.govplu.mxmdpi.com For instance, lipases from Pseudomonas aeruginosa have been evolved to catalyze the enantioselective hydrolysis of 2-methyldecanoic acid p-nitrophenyl ester, a closely related precursor. illinois.edu Future work will likely focus on screening for new lipases from diverse microbial sources with inherent selectivity for the synthesis of this compound.

Moreover, the field of protein engineering, particularly directed evolution, offers the potential to tailor enzymes with enhanced activity, stability, and enantioselectivity. illinois.edubohrium.com By creating and screening libraries of enzyme variants, researchers can identify biocatalysts that are highly efficient for producing the desired (S)-enantiomer of 2-methyldecanol. illinois.edu This approach has been successfully used to improve the enantioselectivity of enzymes for other chiral alcohols and can be applied to the synthesis of this compound. researchgate.net The development of multifunctional biocatalysts, capable of catalyzing multiple reaction steps, could further simplify synthetic processes. nih.gov

Table 2: Biocatalytic Strategies for this compound Production

| Biocatalytic Approach | Description | Key Research Focus |

|---|---|---|

| Novel Enzyme Screening | Identifying new microorganisms that produce enzymes with high selectivity for the desired reaction. | Exploring diverse environments for novel biocatalysts. bohrium.com |

| Directed Evolution | Iterative rounds of mutation and selection to improve enzyme properties. | Enhancing enantioselectivity, activity, and stability of existing enzymes. illinois.edubohrium.com |

| Rational Enzyme Design | Using computational models to predict beneficial mutations. | Improving enzyme performance based on structural and mechanistic understanding. researchgate.net |

Advanced Applications in Materials Science and Chiral Recognition

While the primary applications of chiral alcohols like this compound have been in the synthesis of pharmaceuticals and fine chemicals, future research may uncover novel uses in materials science and chiral recognition. The inherent chirality of this molecule makes it a candidate for the development of advanced materials with unique optical or electronic properties.

One potential application is in the creation of chiral polymers and liquid crystals. The incorporation of this compound as a chiral side chain or building block could impart specific helical structures to polymers, leading to materials with applications in chiral separations, asymmetric catalysis, and optical devices.

In the field of chiral recognition, this compound could be utilized in the design of synthetic receptors for the selective binding of other chiral molecules. nih.gov The development of sensors capable of distinguishing between enantiomers is crucial in pharmacology and environmental monitoring. mdpi.com Research in this area might involve incorporating this compound into host molecules, such as porphyrinoids or cyclodextrins, to create systems that can selectively interact with one enantiomer of a target molecule over the other. mdpi.comsioc-journal.cn The interactions responsible for this recognition, such as hydrogen bonding and steric repulsion, would be a key focus of such studies. rsc.org

Computational Chemistry and Mechanistic Studies of Stereoselective Reactions

Computational chemistry and mechanistic studies are poised to play a crucial role in advancing the synthesis of this compound. Theoretical models can provide deep insights into the mechanisms of stereoselective reactions, guiding the design of more efficient catalysts and reaction conditions.

Molecular modeling, for example, can be used to study the binding of substrates to the active sites of enzymes. researchgate.net By understanding how different enantiomers interact with a biocatalyst, researchers can rationally design mutations to enhance the enzyme's enantioselectivity. researchgate.net Such studies have been performed on lipases with substrates similar to the precursors of this compound, providing a framework for future computational work on this specific compound. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to elucidate the transition states of catalytic reactions, providing a detailed understanding of the factors that control stereoselectivity. This knowledge can then be used to design new catalysts, both chemical and biological, with improved performance. Furthermore, computational screening of virtual catalyst libraries can accelerate the discovery of new and effective catalytic systems for the synthesis of this compound.

Unexplored Biological Roles and Biosynthetic Pathways

The natural occurrence of 2-methyldecan-1-ol has been noted, but its specific biological roles and biosynthetic pathways remain largely unexplored. thegoodscentscompany.com Future research in this area could uncover novel physiological functions and enzymatic processes related to this compound.

Investigating the biosynthesis of this compound in organisms where it is found could lead to the discovery of new enzymes and metabolic pathways. While the direct biosynthetic route is unknown, studies on related methylated natural products, such as 2-methylisoborneol (B1147454) and 2-methylbacteriohopanepolyols, suggest that the methyl group is often derived from S-adenosylmethionine. nih.govnih.govresearchgate.net Future research could explore whether a similar methylation mechanism is involved in the formation of 2-methyldecanol.

Uncovering the biological roles of this compound could open up new avenues for its application. For example, if it is found to be involved in microbial communication or defense, it could have potential uses in agriculture or medicine. Elucidating the enzymes involved in its biosynthesis could also provide new biocatalysts for its industrial production. researchgate.netdntb.gov.ua

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.